molecular formula C17H26N2O6 B14689383 (2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid CAS No. 35256-03-2

(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid

Cat. No.: B14689383
CAS No.: 35256-03-2
M. Wt: 354.4 g/mol
InChI Key: LKPZLJOMPMXHSZ-LMECJBHSSA-N
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Description

The compound (2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid is a complex organic molecule with significant importance in various scientific fields This compound consists of two distinct parts: (2S)-2-amino-4-methylpentanoic acid, an amino acid derivative, and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, a phenylmethoxy-substituted amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-methylpentanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4-methyl-2-pentenoic acid using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product with high enantiomeric purity.

For (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid, the synthesis involves the protection of the amino group followed by the introduction of the phenylmethoxy group. This can be achieved through a series of steps including the formation of an oxazolidinone intermediate, followed by alkylation with a phenylmethoxy group, and subsequent deprotection to yield the final product.

Industrial Production Methods

Industrial production of these compounds often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-methylpentanoic acid and (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

Chemistry

In chemistry, these compounds are used as building blocks for the synthesis of more complex molecules. They serve as intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology

In biological research, (2S)-2-amino-4-methylpentanoic acid is studied for its role in protein synthesis and metabolic pathways. It is also used in the development of enzyme inhibitors and as a substrate in enzymatic reactions.

Medicine

These compounds have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. They are investigated for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, these compounds are utilized in the production of polymers, resins, and coatings. Their unique chemical properties make them valuable in material science and engineering applications.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. For example, (2S)-2-amino-4-methylpentanoic acid can act as an enzyme inhibitor by binding to the active site and preventing substrate access. The phenylmethoxy group in (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid enhances its binding affinity and specificity towards certain targets, modulating biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-methylpentanoic acid: Similar compounds include other amino acids such as leucine and isoleucine, which share structural similarities but differ in their side chains.

    (2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid: Similar compounds include other phenylmethoxy-substituted amino acids, which vary in the position and nature of the substituent groups.

Uniqueness

The uniqueness of these compounds lies in their specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

35256-03-2

Molecular Formula

C17H26N2O6

Molecular Weight

354.4 g/mol

IUPAC Name

(2S)-2-amino-4-methylpentanoic acid;(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C11H13NO4.C6H13NO2/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9H,6-7,12H2,(H,14,15);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1

InChI Key

LKPZLJOMPMXHSZ-LMECJBHSSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N

Origin of Product

United States

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